2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including a benzylthio group, a bromopyridine moiety, and a piperidine ring, makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
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Formation of the Benzylthio Intermediate: : The initial step involves the synthesis of the benzylthio intermediate. This can be achieved by reacting benzyl chloride with sodium thiolate in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions.
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Coupling with Piperidine: : The benzylthio intermediate is then reacted with 4-hydroxypiperidine in the presence of a base like potassium carbonate (K2CO3) to form the piperidine derivative.
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Introduction of the Bromopyridine Group: : The final step involves the introduction of the 3-bromopyridine group. This can be done through a nucleophilic substitution reaction where the piperidine derivative is reacted with 3-bromopyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromopyridine group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst
Major Products
Sulfoxides and Sulfones: From oxidation of the benzylthio group
Alcohols: From reduction of the carbonyl group
Substituted Pyridines: From nucleophilic substitution of the bromopyridine group
Scientific Research Applications
2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions due to its complex structure and potential biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a scaffold for further functionalization.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzylthio group may facilitate binding to thiol-containing enzymes, while the bromopyridine moiety could interact with aromatic residues in protein binding sites. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(4-piperidinyl)ethanone: Lacks the bromopyridine group, making it less versatile in terms of chemical reactivity.
1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone: Lacks the benzylthio group, which may reduce its potential interactions with thiol-containing enzymes.
2-(Benzylthio)-1-(4-((2-bromopyridin-3-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with a different substitution pattern on the pyridine ring, which could alter its biological activity.
Uniqueness
The unique combination of functional groups in 2-(Benzylthio)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone provides a versatile platform for chemical modifications and potential biological interactions. Its structure allows for multiple types of chemical reactions, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2S/c20-17-7-4-10-21-19(17)24-16-8-11-22(12-9-16)18(23)14-25-13-15-5-2-1-3-6-15/h1-7,10,16H,8-9,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZYIPYJQHPQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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